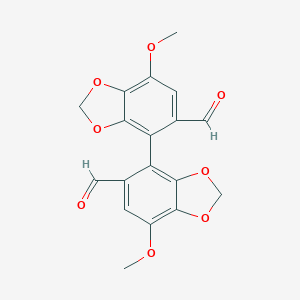![molecular formula C27H17N3OS B304790 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304790.png)
6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one, also known as ATMP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent.
Mecanismo De Acción
6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one exerts its biological activity by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, and also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes, which are involved in the process of programmed cell death. Additionally, 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to inhibit the growth of various bacterial strains by disrupting the cell membrane and inhibiting the synthesis of essential cellular components. In terms of its neuroprotective effects, 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease, by inhibiting the activity of the enzyme beta-secretase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in lab experiments is its broad range of biological activity, which makes it a potential candidate for the development of new therapeutic agents. Additionally, 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, the complex synthesis method and limited availability of the compound may pose challenges for researchers looking to study its biological activity.
Direcciones Futuras
Future research on 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one could focus on further elucidating its mechanism of action and identifying potential targets for therapeutic intervention. Additionally, studies could investigate the potential of 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research could also explore the potential of 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as a scaffold for the development of new therapeutic agents with improved efficacy and safety profiles.
Conclusion
In conclusion, 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound with significant potential as a therapeutic agent. Its broad range of biological activity and low toxicity make it a promising candidate for further study in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential as a treatment for various diseases.
Métodos De Síntesis
The synthesis of 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one can be achieved through a multistep process involving the reaction of anthracene-9-carbaldehyde with thiosemicarbazide followed by cyclization with 2-bromoacetic acid. The resulting product is then subjected to a series of chemical reactions to yield 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one. The process is complex and requires skilled chemists to carry out the reaction steps.
Aplicaciones Científicas De Investigación
6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains. Additionally, 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been investigated for its potential as a neuroprotective agent, as it has been shown to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propiedades
Nombre del producto |
6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Fórmula molecular |
C27H17N3OS |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
(6Z)-6-(anthracen-9-ylmethylidene)-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H17N3OS/c28-25-23(26(31)29-27-30(25)24(16-32-27)17-8-2-1-3-9-17)15-22-20-12-6-4-10-18(20)14-19-11-5-7-13-21(19)22/h1-16,28H/b23-15-,28-25? |
Clave InChI |
TXPVPBGUNSFNAV-FISJVANTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=C5C=CC=CC5=CC6=CC=CC=C64)/C(=N)N23 |
SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)C(=N)N23 |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)C(=N)N23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)
![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)

![2-[2-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304712.png)
![N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide](/img/structure/B304714.png)
![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B304718.png)
![5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)

![2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B304727.png)
![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304728.png)
![4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-tert-butylbenzoate](/img/structure/B304729.png)
![6-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304730.png)